molecular formula C12H22O4 B1359793 Diethyl isopentylmalonate CAS No. 5398-08-3

Diethyl isopentylmalonate

Cat. No. B1359793
CAS RN: 5398-08-3
M. Wt: 230.3 g/mol
InChI Key: MPJCIHOJXMCSIM-UHFFFAOYSA-N
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Description

Diethyl isopentylmalonate is a chemical compound with the molecular formula C12H22O4 . It is also known by other synonyms such as DIETHYL ISOAMYLMALONATE and Diethyl 2-isopentylmalonate .


Molecular Structure Analysis

The IUPAC name for Diethyl isopentylmalonate is diethyl 2-(3-methylbutyl)propanedioate . The InChI string is InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 . The Canonical SMILES string is CCOC(=O)C(CCC©C)C(=O)OCC .


Physical And Chemical Properties Analysis

Diethyl isopentylmalonate has a molecular weight of 230.30 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass are both 230.15180918 g/mol .

Scientific Research Applications

Synthesis of Bio-based Elastomers

Diethyl Isoamylmalonate is utilized in the synthesis of bio-based elastomers, such as poly(diethyl itaconate-co-isoprene) (PDEII). These elastomers are designed for oil-resistance applications and are synthesized through redox-initiated emulsion polymerization . The physical properties of PDEII, including glass transition temperatures and thermostability, are comparable to conventional synthetic elastomers and can be tuned by varying the ratio of diethyl itaconate to isoprene .

Perfumery and Flavoring Agents

The compound is used in the fragrance industry due to its pleasant aroma. It is found naturally in grapes and strawberries and imparts an apple-like odor, making it suitable for use in perfumes. Additionally, it serves as a precursor for synthesizing artificial flavorings .

Pharmaceutical Synthesis

Diethyl Isoamylmalonate is a key ingredient in the synthesis of certain pharmaceuticals. It is involved in the production of barbiturates, which are a class of drugs used for sedation and to treat sleep disorders .

Vitamin Synthesis

This compound plays a role in the synthesis of vitamins, particularly Vitamin B1 (thiamine) and Vitamin B6 (pyridoxine). These vitamins are essential for metabolic processes and neurological function .

Analytical Chemistry

Diethyl Isoamylmalonate is used in analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC) for the separation of compounds. It is separated on specific HPLC columns, such as Newcrom R1, which is indicative of its utility in analytical methods .

Safety and Hazards

Diethyl isopentylmalonate should be handled with care to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mechanism of Action

Target of Action

Diethyl Isoamylmalonate, also known as Diethyl 2-isopentylmalonate or Diethyl isopentylmalonate, is primarily used for proteomics research . .

Biochemical Pathways

This compound is used in proteomics research , suggesting it may interact with proteins or influence protein-related pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Diethyl Isoamylmalonate are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a liquid at room temperature and has a boiling point of 248°C , which may influence its pharmacokinetic properties.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the compound should be stored at room temperature , suggesting that temperature could be an important environmental factor for its stability.

properties

IUPAC Name

diethyl 2-(3-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJCIHOJXMCSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202281
Record name Diethyl isopentylmalonate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl isopentylmalonate

CAS RN

5398-08-3
Record name Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester
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Record name Diethyl isopentylmalonate
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Record name Diethyl isopentylmalonate
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Record name Diethyl isopentylmalonate
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Synthesis routes and methods

Procedure details

Sodium ethoxide was prepared from sodium metal (9.1 g) and freshly distilled absolute ethanol (250 ml). Diethyl malonate (63.5 g) was added to sodium ethoxide in ethanol, and the mixture was stirred at 60°-70° C. for 50 min. Isoamyl bromide (60 g) was added, and the reaction mixture was heated under reflux overnight. After the usual work-up, the resulting crude product was distilled under reduced pressure to give diethyl isoamylmalonate. Yield: 71.7 g (78%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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